![molecular formula C23H26ClN3O2 B2958596 1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-52-8](/img/structure/B2958596.png)
1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Descripción
The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 4 with a benzimidazole moiety bearing an isopentyl group (3-methylbutyl) and at position 1 with a 5-chloro-2-methoxyphenyl group. This structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents on the phenyl ring, along with a lipophilic isopentyl chain on the benzimidazole. Such structural features are critical for modulating biological activity, solubility, and pharmacokinetics .
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-15(2)10-11-26-19-7-5-4-6-18(19)25-23(26)16-12-22(28)27(14-16)20-13-17(24)8-9-21(20)29-3/h4-9,13,15-16H,10-12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDLTUORZPMLGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one , identified by its CAS number 847397-52-8 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 411.9 g/mol . The structure includes a chloro and methoxy substitution on a phenyl ring, a pyrrolidine core, and an isopentyl-benzimidazole moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26ClN3O2 |
Molecular Weight | 411.9 g/mol |
CAS Number | 847397-52-8 |
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
In a comparative study, a related compound demonstrated an IC50 value of 0.09 µM against MCF-7 cells, suggesting a potent cytotoxic effect .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Research has shown that similar pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain derivatives have exhibited IC50 values as low as 0.04 μmol , comparable to standard anti-inflammatory drugs like celecoxib .
Neuroprotective Activity
Emerging evidence suggests that this compound may also possess neuroprotective effects. In vitro studies indicate that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Enhanced AChE inhibition has been observed in compounds with similar structural features, indicating potential for cognitive enhancement .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to several key structural features:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may facilitate interactions with biological targets.
- Pyrrolidine Core : This moiety is often associated with improved binding affinity to protein targets involved in disease mechanisms.
- Isopentyl-Benzimidazole Moiety : This part of the molecule contributes to the overall stability and bioactivity through specific receptor interactions.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of several pyrrolidine derivatives, including our compound of interest. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values supporting its potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanism Investigation
Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating their ability to suppress COX-2 activity effectively. The findings suggested that modifications in the molecular structure could lead to enhanced anti-inflammatory effects .
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring, benzimidazole, or pyrrolidin-2-one core. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-withdrawing groups (Cl, F) on the phenyl ring correlate with anticancer activity. For example, the 3,5-dichloro-2-hydroxyphenyl derivative () showed the highest cytotoxicity (IC₅₀ ~12 µM against A549 cells) .
- Lipophilic chains (isopentyl, phenoxyethyl) on benzimidazole improve membrane permeability, as seen in antimicrobial derivatives () .
- Thiazole-naphthalene hybrids (e.g., 5a–h) exhibit broad-spectrum antibacterial activity (MIC 8–32 µg/mL), suggesting heterocyclic appendages enhance target engagement .
Table 2: Yield and Spectral Data Comparisons
Q & A
Q. What synthetic routes are recommended for preparing 1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
Methodological Answer: A two-step approach is typically employed:
Cyclization of intermediates : Use phosphorous oxychloride (POCl₃) at 120°C to cyclize substituted hydrazide precursors, as demonstrated for structurally analogous pyrrolidinone derivatives .
Functional group coupling : Introduce the 1-isopentyl-benzimidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimize reaction time and stoichiometry using TLC monitoring and column chromatography for purification .
Q. How is structural characterization of this compound performed?
Methodological Answer:
- X-ray crystallography : Resolve the 3D configuration, particularly the dihedral angles between the benzimidazole, pyrrolidinone, and substituted phenyl rings (e.g., angles of 16.83°–51.68° observed in similar pyrazole derivatives) .
- Spectroscopic techniques :
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrrolidinone core synthesis?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency, as seen in analogous imidazo-triazolone syntheses .
- Temperature gradients : Perform reactions under reflux (e.g., ethanol at 78°C) or microwave-assisted conditions to reduce side-product formation .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/glacial acetic acid mixtures, which improved yields in pyrazole derivatization by 20–30% .
Q. How to address discrepancies in reported bioactivity data for benzimidazole-pyrrolidinone hybrids?
Methodological Answer:
- Purity validation : Use HPLC (≥98% purity criteria) to rule out impurities affecting bioactivity .
- Structural confirmation : Cross-validate with single-crystal X-ray data to ensure correct stereochemistry, as minor conformational changes (e.g., dihedral angle variations >10°) can alter binding affinity .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability in enzymatic or cellular assays .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses against crystallographic data from related benzimidazole complexes .
- QSAR modeling : Incorporate electronic parameters (Hammett σ values) of substituents (e.g., chloro, methoxy) to predict bioactivity trends. Optimize the isopentyl chain length for lipophilicity using logP calculations .
Q. How to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic stability : Incubate the compound in buffered solutions (pH 3–9) at 37°C, monitoring degradation via LC-MS. Benzimidazole derivatives often show pH-dependent hydrolysis at the pyrrolidinone carbonyl .
- Photodegradation : Expose to UV light (254 nm) and identify photoproducts using high-resolution mass spectrometry (HRMS). Methoxy and chloro groups may undergo demethylation or dehalogenation .
Q. What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- Salt formation : Synthesize hydrochloride or mesylate salts by reacting the free base with HCl or methanesulfonic acid, as demonstrated for imidazole-based pharmaceuticals .
Q. How to design analogs for improved metabolic stability?
Methodological Answer:
- Isotere replacement : Substitute the methoxy group with a trifluoromethoxy or methylsulfonyl group to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Introduce deuterium at metabolically labile sites (e.g., α to the pyrrolidinone carbonyl) to slow hepatic clearance, as seen in deuterated kinase inhibitors .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.